(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
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Overview
Description
(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H14ClN3. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with formaldehyde and ammonium chloride. The reaction is carried out in an aqueous medium under controlled temperature conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted pyrazole compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of enzyme activity and receptor binding, which can result in anti-inflammatory, antimicrobial, or other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride: A similar compound with two hydrochloride groups.
(1-Ethyl-3-methyl-pyrazol-4-yl)methanamine: The base form without the hydrochloride salt.
Uniqueness
(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H14ClN3 |
---|---|
Molecular Weight |
175.66 g/mol |
IUPAC Name |
(1-ethyl-3-methylpyrazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H13N3.ClH/c1-3-10-5-7(4-8)6(2)9-10;/h5H,3-4,8H2,1-2H3;1H |
InChI Key |
VXOMXPJBWORTCO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN.Cl |
Origin of Product |
United States |
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